molecular formula C22H18FN3S B425289 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide

Katalognummer: B425289
Molekulargewicht: 375.5g/mol
InChI-Schlüssel: PMACRPIRDSYVHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl and fluorobenzyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific studies.

Eigenschaften

Molekularformel

C22H18FN3S

Molekulargewicht

375.5g/mol

IUPAC-Name

3-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H18FN3S/c23-20-14-8-7-11-18(20)16-27-22-25-24-21(15-17-9-3-1-4-10-17)26(22)19-12-5-2-6-13-19/h1-14H,15-16H2

InChI-Schlüssel

PMACRPIRDSYVHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F

Kanonische SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide typically involves the reaction of appropriate benzyl and fluorobenzyl precursors with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is unique due to the specific arrangement of its benzyl and fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.